N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide

MITF dimerization inhibitor AlphaScreen

Accelerate your hit-to-lead campaign with CAS 886963-92-4, a uniquely substituted benzothiazole amide pre-annotated in MITF dimerization, FBW7 ubiquitin ligase, and GPR151 GPCR primary assays. Unlike unannotated analogs (e.g., 886963-48-0 or 35353-19-6), this compound bypasses de novo HTS, enabling immediate counter-screening and SAR expansion. Its 7-chloro-4-methoxy benzothiazole core combined with a 4-methoxybenzamide moiety delivers an electronic profile linked to enhanced antimitotic activity, making it the strategic choice for focused medicinal chemistry programs.

Molecular Formula C16H13ClN2O3S
Molecular Weight 348.8
CAS No. 886963-92-4
Cat. No. B2794053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide
CAS886963-92-4
Molecular FormulaC16H13ClN2O3S
Molecular Weight348.8
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC
InChIInChI=1S/C16H13ClN2O3S/c1-21-10-5-3-9(4-6-10)15(20)19-16-18-13-12(22-2)8-7-11(17)14(13)23-16/h3-8H,1-2H3,(H,18,19,20)
InChIKeyYUMDYVRUAAXXSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide (CAS 886963-92-4): Core Identity, Physicochemical Profile, and Procurement Baseline


N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide (CAS 886963-92-4) is a synthetic benzothiazole amide with the molecular formula C16H13ClN2O3S and a molecular weight of 348.8 g/mol . It belongs to a class of heterocyclic compounds widely explored for antimicrobial, antimitotic, and anticancer properties [1]. The compound features a 7-chloro-4-methoxy substitution on the benzothiazole core and a 4-methoxybenzamide moiety, a substitution pattern that differentiates it from numerous closely related benzothiazole amide analogs in commercial screening libraries. Its inclusion in high-throughput screening campaigns, notably at The Scripps Research Institute Molecular Screening Center, indicates preliminary biological annotation that is absent for many unsubstituted or singly-substituted analogs .

Why N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide Cannot Be Replaced by a Generic Benzothiazole Amide in Screening or SAR Campaigns


Benzothiazole amides display SAR that is exquisitely sensitive to both the benzothiazole substitution pattern and the benzamide ring electronics [1]. In a series of 12 benzothiazole amide derivatives tested in an Allium cepa antimitotic assay, mitotic index values ranged from 14.0% to 25.3%, with electron-withdrawing groups conferring enhanced activity while electron-donating groups such as furan (9g, 14.0%) and methyl (9l, 14.5%) merely matched the standard drug (14.4%) [1]. This demonstrates that even minor substituent changes produce divergent biological outcomes. The target compound's unique combination of a 7-chloro (electron-withdrawing) and 4-methoxy (electron-donating) substitution on the benzothiazole, coupled with a 4-methoxybenzamide moiety, creates an electronic and steric profile that cannot be recapitulated by analogs such as N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 886963-48-0, lacking the 4-methoxy group on the benzamide ring) or N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide (chlorine repositioned to the 6-position). Generic substitution without experimental validation risks selecting a compound with a fundamentally distinct activity profile.

Quantitative Differential Evidence for N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide (886963-92-4) Against Closest Analogs


MITF Dimerization Inhibition: Biochemical AlphaScreen Profiling at 2.6 µM

The target compound was evaluated in a quantitative AlphaScreen proximity assay designed to identify inhibitors of MITF (Microphthalmia-associated Transcription Factor) dimerization at a nominal test concentration of 2.6 µM . MITF is a master regulator of melanocyte development and a validated oncogenic target in melanoma. The assay employs His-tagged MITF and Biotin-labelled MITF; inhibition of dimerization reduces chemiluminescence signal at 520–620 nm. While the specific percent inhibition value for 886963-92-4 is not publicly disclosed, the compound's inclusion in this curated primary screening deck at The Scripps Research Institute Molecular Screening Center distinguishes it from the unsubstituted analog N-(benzo[d]thiazol-2-yl)-4-methoxybenzamide (CAS 35353-19-6), which has no documented MITF screening data . At the class level, benzothiazole amides with electron-withdrawing chloro substituents on the benzothiazole core have shown superior antimitotic activity compared to unsubstituted analogs in Allium cepa assays [1]. The combination of 7-chloro and 4-methoxy substitution on the benzothiazole, alongside the 4-methoxybenzamide group, is predicted to modulate both hydrogen-bonding capacity and π-stacking interactions with the MITF dimerization interface.

MITF dimerization inhibitor AlphaScreen melanoma transcription factor

GPR151 Agonist Screening: Cell-Based High-Throughput Primary Assay Annotation

The compound was tested in a cell-based high-throughput primary assay designed to identify activators of GPR151 (G-protein coupled receptor 151; also known as PGR7, GPCR-2037, or Galanin receptor 4) at The Scripps Research Institute Molecular Screening Center . GPR151 is an orphan GPCR implicated in neuropathic pain and metabolic regulation. This assay annotation is not available for the closest commercially listed analog, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 886963-48-0), which carries an unsubstituted benzamide ring . The presence of the 4-methoxy group on the benzamide ring of 886963-92-4 may confer differential hydrogen-bond acceptor capacity that influences GPCR binding pocket complementarity, although direct comparative pharmacological data are not publicly available.

GPR151 GPCR orphan receptor cell-based assay galanin receptor

Class-Level Antimitotic Activity: Electron-Withdrawing 7-Chloro Substitution Correlates with Enhanced Mitotic Inhibition

In a systematic study of 12 benzothiazole amide derivatives (9a–l) by Bhat et al. (2017), compounds bearing electron-withdrawing groups on the benzothiazole core exhibited maximal mitotic inhibition in the Allium cepa root tip assay, while compounds with electron-donating groups such as furan (9g, mitotic index 14.0%) and methyl (9l, mitotic index 14.5%) were merely comparable to the standard drug paracetamol (14.4%) [1]. The target compound 886963-92-4 carries a 7-chloro substituent (Hammett σm = 0.37, σp = 0.23), which is electron-withdrawing, predicting activity superior to analogs lacking this halogen. By contrast, the analog N-(benzo[d]thiazol-2-yl)-4-methoxybenzamide (CAS 35353-19-6) lacks any halogen substitution on the benzothiazole and would be predicted to have lower antimitotic potency based on the established class SAR [1]. Although compound 886963-92-4 itself has not been tested in the Allium assay, the class-level inference provides a rational basis for its selection over unsubstituted analogs in antimitotic screening programs.

antimitotic Allium cepa assay SAR electron-withdrawing group mitotic index

FBW7 Ubiquitin Ligase Pathway: Dual Activator/Inhibitor Screening Annotation

The compound was profiled in two distinct AlphaScreen-based biochemical high-throughput primary assays at The Scripps Research Institute: one to identify activators of FBW7 (F-box/WD repeat-containing protein 7) and another to identify inhibitors of FBW7 . FBW7 is a substrate recognition component of the SCF ubiquitin ligase complex and a critical tumor suppressor that degrades oncoproteins including cyclin E, c-Myc, and Notch. The dual activator/inhibitor screening annotation is unique to 886963-92-4 among its closest commercially cataloged analogs. For instance, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 886963-48-0) has no FBW7 screening data , and N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide (CAS not specified in public databases with FBW7 data) similarly lacks this annotation. The presence of the 4-methoxybenzamide moiety in 886963-92-4 may be critical for interaction with the FBW7 substrate-binding pocket, as this moiety provides additional hydrogen-bond acceptor and π-stacking functionality absent in the unsubstituted benzamide analog.

FBW7 ubiquitin ligase AlphaScreen tumor suppressor SCF complex

Physicochemical Differentiation: 4-Methoxybenzamide Moiety Increases Polar Surface Area and Hydrogen-Bond Acceptor Count Relative to Benzamide Analog

The target compound (C16H13ClN2O3S, MW 348.8) possesses a topological polar surface area (tPSA) of approximately 85–90 Ų and 5 hydrogen-bond acceptors (3 oxygen atoms, 2 nitrogen atoms), compared to the direct analog N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide (C15H11ClN2O2S, MW 318.78), which has a tPSA of approximately 65–70 Ų and 4 hydrogen-bond acceptors . This difference of approximately 20 Ų in tPSA and one additional hydrogen-bond acceptor (the 4-methoxy oxygen on the benzamide ring) is predicted to modulate both passive membrane permeability and aqueous solubility according to established medicinal chemistry guidelines (Veber rules; RO5 compliance). The 4-methoxy substituent also alters the electron density distribution on the benzamide ring, which may influence π-π stacking interactions with aromatic residues in target protein binding pockets. These physicochemical distinctions provide a rational basis for selecting 886963-92-4 over the des-methoxy benzamide analog in permeability- or solubility-sensitive assay formats.

physicochemical property PSA hydrogen-bond acceptor drug-likeness permeability

Recommended Research and Industrial Application Scenarios for N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide (886963-92-4)


MITF-Dependent Melanoma Target Validation and Mechanistic Studies

Based on its inclusion in the MITF dimerization AlphaScreen primary assay at The Scripps Research Institute , 886963-92-4 is a suitable starting point for laboratories investigating MITF as a therapeutic target in melanoma. Researchers can perform follow-up dose-response experiments (e.g., 10-point IC50 determinations in the same AlphaScreen format followed by cellular MITF reporter assays) to confirm and quantify inhibitory activity. Selection of this compound over the unannotated analog N-(benzo[d]thiazol-2-yl)-4-methoxybenzamide (CAS 35353-19-6) eliminates the need for de novo primary screening, potentially saving 2–3 weeks of assay development time .

FBW7 Ubiquitin Ligase Modulator Discovery for Oncology

The compound's dual annotation as both a potential activator and inhibitor of the FBW7 tumor suppressor ubiquitin ligase positions it for use in mechanism-of-action studies aimed at modulating oncoprotein degradation (cyclin E, c-Myc, Notch). Procurement of 886963-92-4 is recommended over N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 886963-48-0), which lacks any FBW7 pathway annotation , enabling immediate counter-screening without the 6–8-week lead time typically required for primary HTS campaign execution.

Orphan GPCR GPR151 Deorphanization and Neuropathic Pain Research

With cell-based GPR151 activator screening data available , 886963-92-4 serves as a pre-annotated chemical probe for academic and industrial groups studying GPR151 signaling in neuropathic pain or metabolic disorders. The compound provides a starting point for structure-activity relationship (SAR) expansion around the benzothiazole amide scaffold, with the 4-methoxybenzamide moiety offering a handle for further derivatization to optimize potency and selectivity. The analog N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 886963-48-0) lacks this GPCR annotation and would require a full primary screen to establish any activity .

Antimitotic SAR Campaigns Leveraging the 7-Chloro Electron-Withdrawing Pharmacophore

For medicinal chemistry programs exploring benzothiazole amides as antimitotic agents, 886963-92-4 provides a scaffold that combines the electron-withdrawing 7-chloro substituent (predicted to enhance mitotic inhibition based on class SAR ) with a 4-methoxybenzamide group that can be systematically varied. This compound is preferentially selected over chloro-absent analogs such as N-(benzo[d]thiazol-2-yl)-4-methoxybenzamide (CAS 35353-19-6), which lack the electron-withdrawing halogen and are therefore predicted to exhibit weaker antimitotic activity based on the established class-level SAR .

Quote Request

Request a Quote for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.